1-Prop-2-ynylpiperazine dihydrochloride
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Overview
Description
1-Prop-2-ynylpiperazine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N2 and a molecular weight of 197.1 g/mol . It is a white crystalline solid that is soluble in water and some polar solvents . This compound is commonly used in organic synthesis reactions as a reagent to produce target compounds containing piperazine structures .
Preparation Methods
1-Prop-2-ynylpiperazine dihydrochloride can be synthesized through the dihydrochloride reaction of 1-(prop-2-ynyl)piperazine . The specific reaction steps and experimental conditions are typically detailed in chemical literature or specialized experimental methods . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-Prop-2-ynylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The alkyne group in the compound can undergo addition reactions with various reagents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Prop-2-ynylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create compounds with piperazine structures.
Biology: Researchers use it to study the biological activity of piperazine derivatives.
Medicine: It may be investigated for potential therapeutic applications due to its structural properties.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Prop-2-ynylpiperazine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biological research. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
1-Prop-2-ynylpiperazine dihydrochloride can be compared with other similar compounds, such as:
- 1-Ethyl-2,2-dimethylpiperazine dihydrochloride
- 1-(3-Methoxyphenyl)-2,2-dimethylpiperazine dihydrochloride
- 2,2-Dimethylpiperazine
These compounds share structural similarities but differ in their specific substituents and chemical properties
Properties
IUPAC Name |
1-prop-2-ynylpiperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.2ClH/c1-2-5-9-6-3-8-4-7-9;;/h1,8H,3-7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAVZGFCRQIHHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCNCC1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585855 |
Source
|
Record name | 1-(Prop-2-yn-1-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90000-39-8 |
Source
|
Record name | 1-(Prop-2-yn-1-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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